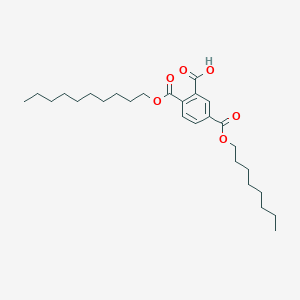

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid

Übersicht

Beschreibung

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid, also known as 2-DCB, is a carboxylic acid derived from benzoic acid. It is a white, crystalline solid with a melting point of 150-152°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-DCB is a versatile compound and has a wide range of applications in synthetic chemistry, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

In organic synthesis, compounds like o-Iodoxybenzoic acid (IBX) have been highlighted for their efficacy in oxidation processes adjacent to carbonyl functionalities and at benzylic and related carbon centers. This utility is attributed to the chemoselective nature of these oxidants, enabling selective transformations within multifunctional substrates, thus serving as a crucial tool in the synthesis of complex organic molecules (Nicolaou et al., 2002).

Polymer Chemistry Innovations

In polymer chemistry, benzoic acid derivatives are integral to developing novel materials with desired properties. For instance, polymerizable benzoic acid derivatives have been used to create polymers with liquid-crystalline phases, which are significant for advanced materials applications such as in displays and sensors (Kishikawa et al., 2008). Additionally, the catalytic activity and product selectivity of Co(III)-based catalysts in the copolymerization of carbon dioxide and epoxides have been explored to produce biodegradable polycarbonates, underscoring the role of benzoic acid derivatives in sustainable material synthesis (Xiao‐Bing Lu et al., 2012).

Environmental Science and Technology

Benzoic acid derivatives have also been studied for their role in environmental applications, particularly in the photodegradation of pollutants. Research on photocatalytic activities of certain heterojunctions suggests that benzoic acid derivatives can enhance the degradation of contaminants under visible light, presenting a promising approach for water decontamination technologies (Bessekhouad et al., 2005). Moreover, studies on the electrochemical degradation of phenol highlight the potential of hydroxylation processes involving hydroxyl radicals for the treatment of persistent organic substances in water, indicating the environmental significance of these compounds (Wu et al., 2007).

Eigenschaften

IUPAC Name |

2-decoxycarbonyl-5-octoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)23-18-17-22(21-24(23)25(28)29)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAJENWBJXXARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid | |

CAS RN |

67989-23-5 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, decyl octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

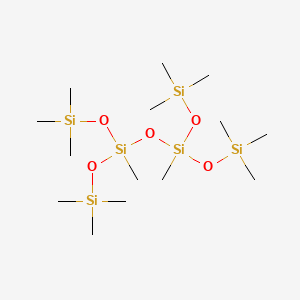

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo]-5,5'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-, trisodium salt](/img/structure/B1606125.png)

![5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B1606136.png)

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)